molecular formula C20H23ClN2O B8385927 1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine

1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine

Cat. No.: B8385927
M. Wt: 342.9 g/mol
InChI Key: IPBRFUZGLJYPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine is a useful research compound. Its molecular formula is C20H23ClN2O and its molecular weight is 342.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C20H23ClN2O/c1-16-2-6-18(7-3-16)20(24)23-14-12-22(13-15-23)11-10-17-4-8-19(21)9-5-17/h2-9H,10-15H2,1H3

InChI Key

IPBRFUZGLJYPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 18.6 g of p-methylbenzoyl chloride in 30 ml of methylene chloride is added dropwise, over a period of 15 minutes, to a solution, stirred at room temperature, of 22.4 g of 1-[2-(4-chlorophenyl)-ethyl]-piperazine and 12.1 g of triethylamine in 200 ml of methylene chloride. The reaction mixture is stirred overnight at room temperature. The reaction solution is diluted with 100 ml of methylene chloride, washed with 2N NaOH and with water, dried over sodium sulphate and concentrated to dryness by evaporation. The residue is recrystallised twice from alcohol. 1-[2-(4-chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine having a melting point of 105°-106° is thus obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.